Thermopsoside

描述

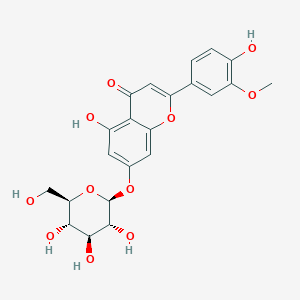

Thermopsoside is a flavonoid glycoside derived from the plant Thermopsis alterniflora. It is known for its pharmacological and biological activities. The compound has the molecular formula C22H22O11 and a molecular weight of 462.4 g/mol . This compound is a white crystalline solid that is soluble in water and stable under acidic conditions but decomposes under alkaline conditions .

准备方法

Synthetic Routes and Reaction Conditions: Thermopsoside can be synthesized through the glycosylation of chrysoeriol with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. The process includes solvent extraction followed by purification techniques such as column chromatography. The plant material is typically subjected to Soxhlet extraction using an appropriate solvent, and the extract is then purified to isolate this compound .

化学反应分析

Types of Reactions: Thermopsoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed using acidic conditions (e.g., 15% sulfuric acid) to yield chrysoeriol and glucose.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the flavonoid core, typically using glycosyl donors and acid catalysts.

Major Products:

Hydrolysis: Chrysoeriol and glucose.

Oxidation: Oxidized derivatives of this compound.

Glycosylation: Various glycosylated derivatives depending on the sugar moiety used.

科学研究应用

Thermopsoside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.

Biology: Investigated for its biological activities, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

Thermopsoside exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It inhibits CYP450 isozymes, including CYP3A4, CYP2C19, CYP2D6, and CYP2C9, with varying IC50 values.

Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: this compound modulates inflammatory pathways, potentially through the inhibition of cyclooxygenase and lipoxygenase enzymes.

相似化合物的比较

Thermopsoside is compared with other flavonoid glycosides such as:

Chrysoeriol-7-O-β-D-glucopyranoside: Similar in structure but differs in the glycosidic linkage.

Luteolin-7-O-β-D-glucopyranoside: Shares a similar flavonoid core but has different biological activities.

Quercetin-3-O-β-D-glucopyranoside: Another flavonoid glycoside with distinct antioxidant properties.

Uniqueness: this compound is unique due to its specific glycosidic linkage and its potent inhibitory effects on CYP450 isozymes, making it a valuable compound for pharmacological research .

生物活性

Thermopsoside, a flavonoid glycoside derived from various species of the genus Thermopsis, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone, typically exhibiting a structure that includes a sugar moiety attached to a flavone or flavonol. Its molecular formula is , and it is often isolated from plants such as Thermopsis lupinoides and Thermopsis montana. The compound demonstrates significant solubility in polar solvents, which aids in its extraction and analysis.

Biological Activities

1. Antioxidant Activity

This compound has been shown to exhibit potent antioxidant properties. A study employing the DPPH radical scavenging assay revealed that this compound effectively reduces free radicals, demonstrating an IC50 value comparable to known antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| BHT | 50 |

2. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies using macrophage cell lines demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α when stimulated by lipopolysaccharides (LPS) . This suggests its potential role in managing inflammatory conditions.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Extracts containing this compound exhibited activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 1000 µg/mL, indicating moderate effectiveness against these pathogens .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A case study investigated the anti-inflammatory mechanism of this compound in a mouse model of acute inflammation. Mice treated with this compound showed reduced edema and lower levels of inflammatory markers compared to controls . This supports the hypothesis that this compound may modulate inflammatory pathways, potentially through the inhibition of NF-kB signaling.

Case Study 2: Antioxidant Efficacy in Diabetic Models

Another study assessed the antioxidant efficacy of this compound in diabetic rats. The results indicated that treatment with this compound significantly lowered oxidative stress markers and improved glucose metabolism parameters, suggesting its utility in managing diabetes-related complications .

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMYVSCDDLXAQW-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941966 | |

| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19993-32-9 | |

| Record name | Termopsoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential implications of Thermopsoside's interaction with CYP2C19?

A: this compound has been identified as a moderate inhibitor of the cytochrome P450 isozyme CYP2C19, with an IC50 value of 9.5 ± 0.2 μM []. This finding suggests that consumption of rooibos tea extracts, which contain this compound, alongside medications metabolized by CYP2C19 could lead to altered drug metabolism and potential herb-drug interactions. Further research is needed to determine the clinical significance of this interaction.

Q2: From which plant sources can this compound be isolated?

A: this compound has been identified and isolated from various plant species. This flavonoid was first discovered in Thermopsis alterniflora [] and has since been found in other plants, including Colocasia esculenta leaves [] and Vernonia cinerea []. This suggests a potentially broad distribution of this compound within the plant kingdom and highlights its potential as a bioactive compound from natural sources.

Q3: Has this compound demonstrated any specific biological activities in research studies?

A: While specific mechanistic studies on this compound's biological activity are limited, a study utilizing a rat model demonstrated that a Colocasia esculenta leaves extract, rich in this compound, exhibited neuroprotective activity against monosodium glutamate-induced excitotoxicity []. This finding suggests that this compound may contribute to the neuroprotective effects observed in this plant extract, though further research is necessary to confirm its specific role and mechanism of action.

Q4: What is the molecular structure of this compound?

A: this compound is a flavonoid glycoside. It consists of a chrysoeriol (a flavone) aglycone moiety attached to a β-D-glucopyranoside unit via a glycosidic bond at the 7-O position [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。